molecular formula C12H22N2 B1297345 Adamantane-1,3-diyldimethanamine CAS No. 52234-21-6

Adamantane-1,3-diyldimethanamine

Cat. No. B1297345
CAS RN: 52234-21-6
M. Wt: 194.32 g/mol
InChI Key: RXEAFMOPSFWZFL-UHFFFAOYSA-N
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Description

Adamantane-1,3-diyldimethanamine is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids, which are hydrogen-terminated hydrocarbons with a diamond-like structure .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine with isomeric bromochloro- and dibromobenzenes has been studied .


Molecular Structure Analysis

Adamantane derivatives, including adamantane-1,3-diyldimethanamine, are characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice .

Scientific Research Applications

Palladium-Catalyzed Arylation

Adamantane-1,3-diyldimethanamine is used in the palladium-catalyzed arylation with isomeric bromochloro- and dibromobenzenes . The yields of N,N′-diarylation products depend on the initial diamine and dihalobenzene structure . This process is significant in the synthesis of various organic compounds .

Synthesis of Functional Adamantane Derivatives

Adamantane-1,3-diyldimethanamine is a key starting material for the synthesis of various functional adamantane derivatives . These derivatives have extensive applications in the production of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Preparation Methods

Research on adamantane-1,3-diyldimethanamine has led to the development of novel methods for the preparation of unsaturated adamantane derivatives . These methods have broadened the scope of adamantane chemistry .

Polymerization Reactions

Adamantane-1,3-diyldimethanamine is involved in polymerization reactions . These reactions are crucial in the creation of new materials based on natural and synthetic nanodiamonds .

Quantum-Chemical Calculations

Adamantane-1,3-diyldimethanamine is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Cytotoxic Properties

Research on adamantane-1,3-diyldimethanamine has contributed to the understanding of the cytotoxic properties of certain compounds . This knowledge is valuable in the field of medicinal chemistry .

Safety and Hazards

Adamantane and its derivatives can cause eye irritation and are very toxic to aquatic life . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it’s expected that the research and development of adamantane derivatives, including adamantane-1,3-diyldimethanamine, will continue to advance in the future .

properties

IUPAC Name

[3-(aminomethyl)-1-adamantyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEAFMOPSFWZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-1,3-diyldimethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using Copper(I) Iodide (CuI) as a catalyst for the diarylation of Adamantane-1,3-diyldimethanamine?

A1: The research article "CuI-catalyzed N,N’-diarylation of diamines of adamantane series" [] focuses on using CuI as a catalyst for this specific reaction. While the article doesn't directly compare it to other methods, the use of CuI offers some potential advantages based on existing knowledge of Cu-catalyzed reactions:

    Q2: What is the significance of Palladium-catalyzed arylation in the context of Adamantane-1,3-diyldimethanamine?

    A2: The article "Arylation of adamantanamines: III. Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine and 2,2′-(adamantane-1,3-diyl)diethanamine" [] explores the use of palladium catalysts for introducing aryl groups onto the nitrogen atoms of Adamantane-1,3-diyldimethanamine. This methodology is significant because:

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